molecular formula C7H13ClO4S2 B14738168 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide CAS No. 6623-95-6

4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide

Cat. No.: B14738168
CAS No.: 6623-95-6
M. Wt: 260.8 g/mol
InChI Key: CJYZXZOSIGSEAG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is a unique organosulfur compound characterized by its dithiolane ring structure with two sulfur atoms and four oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide typically involves the reaction of 1,3-propanedithiol with a chloromethylating agent under controlled conditions. The reaction is often catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the dithiolane ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of efficient catalysts and optimized reaction conditions can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The dithiolane ring structure also contributes to its reactivity and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to its specific combination of functional groups and oxidation states.

Properties

CAS No.

6623-95-6

Molecular Formula

C7H13ClO4S2

Molecular Weight

260.8 g/mol

IUPAC Name

4-(chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide

InChI

InChI=1S/C7H13ClO4S2/c1-3-7(2)13(9,10)5-6(4-8)14(7,11)12/h6H,3-5H2,1-2H3

InChI Key

CJYZXZOSIGSEAG-UHFFFAOYSA-N

Canonical SMILES

CCC1(S(=O)(=O)CC(S1(=O)=O)CCl)C

Origin of Product

United States

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